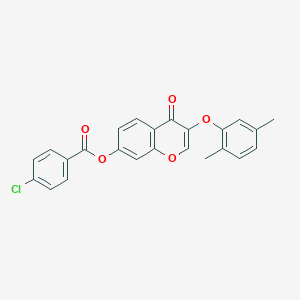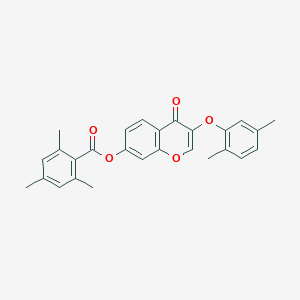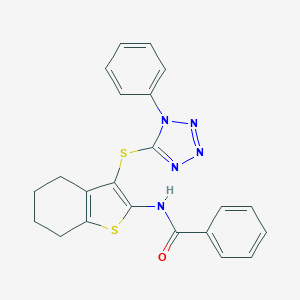![molecular formula C28H19N3OS B383351 5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379243-73-9](/img/structure/B383351.png)
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinazolino[2,3-a]phthalazin-8-ones, which are characterized by their fused ring systems incorporating quinazoline and phthalazine moieties. The presence of a benzhydrylsulfanyl group further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Intermediate: The initial step involves the synthesis of a quinazoline derivative through the cyclization of appropriate starting materials, such as anthranilic acid and orthoesters, under acidic conditions.
Introduction of Phthalazine Moiety: The quinazoline intermediate is then reacted with phthalic anhydride or its derivatives to form the quinazolino[2,3-a]phthalazine core structure.
Attachment of Benzhydrylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the quinazoline or phthalazine rings, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzhydryl chloride, thiol reagents, various electrophiles and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
5-(benzhydrylsulfanyl)-8H-phthalazino[1,2-b]quinazolin-8-one has several
Propiedades
Número CAS |
379243-73-9 |
|---|---|
Fórmula molecular |
C28H19N3OS |
Peso molecular |
445.5g/mol |
Nombre IUPAC |
5-benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C28H19N3OS/c32-28-23-17-9-10-18-24(23)29-26-21-15-7-8-16-22(21)27(30-31(26)28)33-25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H |
Clave InChI |
ZZTOBBADBQKWKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C63 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole](/img/structure/B383269.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383275.png)
![3-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(4-fluorobenzoyl)-2-azepanone](/img/structure/B383276.png)
![5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383278.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2',4-bithiophene-3-carboxylate](/img/structure/B383280.png)

![20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B383283.png)
![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)
![10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383285.png)

![8-(3,4-dimethylphenyl)-14-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383290.png)
![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)
